Cas no 7691-28-3 (Methyl 2-bromo-3-hydroxypropanoate)

Methyl 2-bromo-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-3-hydroxypropanoate
- methyl-2-bromo-3-hydroxypropanoate
- 2-Bromo-3-hydroxypropanoic acid methyl ester
- methyl 2-bromo-3-hydroxypropionate
- Propanoic acid, 2-bromo-3-hydroxy-, methyl ester
- methyl (+/-)-2-bromo-3-hydroxypropanoate
- (S)-methyl-2-bromo-3-hydroxypropanoate
- GVXAFLUDYYQGCG-UHFFFAOYSA-N
- methyl 2-bromo-3-hydroxy-propionate
- AK142725
- 2-Bromo-3-hydroxypropionic acid methyl ester
-
- MDL: MFCD20486781
- インチ: 1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
- InChIKey: GVXAFLUDYYQGCG-UHFFFAOYSA-N
- ほほえんだ: BrC([H])(C(=O)OC([H])([H])[H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 181.95786g/mol
- ひょうめんでんか: 0
- XLogP3: 0.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 181.95786g/mol
- 単一同位体質量: 181.95786g/mol
- 水素結合トポロジー分子極性表面積: 46.5Ų
- 重原子数: 8
- 複雑さ: 83.4
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.677
- ふってん: 245 ºC
- フラッシュポイント: 102 ºC
Methyl 2-bromo-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-5g |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 5g |
¥3564.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-250mg |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 250mg |
¥383.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-50mg |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 50mg |
431.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-10g |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 10g |
¥6059.0 | 2024-07-19 | |
eNovation Chemicals LLC | D696944-0.25g |
Methyl 2-Bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 0.25g |
$180 | 2023-09-03 | |
eNovation Chemicals LLC | D696944-1g |
Methyl 2-Bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 1g |
$140 | 2024-07-20 | |
eNovation Chemicals LLC | Y1049610-5g |
(S)-methyl-2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 5g |
$415 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-1g |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 1g |
2699.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y1049610-250mg |
(S)-methyl-2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 250mg |
$105 | 2024-06-06 | |
Chemenu | CM254985-25g |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 25g |
$2668 | 2023-02-01 |
Methyl 2-bromo-3-hydroxypropanoate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Methyl 2-bromo-3-hydroxypropanoateに関する追加情報
Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-bromo-3-hydroxypropanoate, identified by its chemical abstracts service number CAS No. 7691-28-3, is a significant compound in the realm of chemical biology and medicinal chemistry. This ester, characterized by its 2-bromo-3-hydroxypropanoate backbone, has garnered considerable attention due to its versatile reactivity and utility in synthetic pathways. Its molecular structure, featuring both a bromine substituent and a hydroxyl group on a three-carbon chain, makes it a valuable intermediate for the synthesis of more complex molecules.
The compound's unique structural features enable it to participate in a variety of chemical transformations, including nucleophilic substitution, condensation reactions, and esterification processes. These properties have made Methyl 2-bromo-3-hydroxypropanoate a staple in laboratory settings where the construction of novel organic molecules is required. Its applications span across multiple disciplines, from pharmaceutical research to agrochemical development, underscoring its importance in industrial and academic settings.
In recent years, the interest in Methyl 2-bromo-3-hydroxypropanoate has been further fueled by its role in the development of bioactive compounds. Researchers have leveraged its reactivity to synthesize a range of molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as precursors to antibiotics, antiviral agents, and anti-inflammatory drugs. The ability to modify its structure allows chemists to fine-tune the properties of these derivatives, leading to the discovery of new pharmacophores with enhanced efficacy and reduced side effects.
The bromine atom in the molecule's structure is particularly noteworthy, as it serves as a handle for further functionalization. This atom can be readily displaced by various nucleophiles, enabling the construction of more complex scaffolds. Additionally, the hydroxyl group provides opportunities for esterification or etherification reactions, further expanding the synthetic possibilities. These features have made Methyl 2-bromo-3-hydroxypropanoate an indispensable tool for synthetic organic chemists working on complex molecule synthesis.
Recent advancements in synthetic methodologies have highlighted the importance of Methyl 2-bromo-3-hydroxypropanoate in drug discovery pipelines. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to introduce specific functional groups at strategic positions within the molecule allows for precise tuning of enzyme inhibition profiles. This level of control is crucial for developing drugs that are both effective and selective.
The compound's role in peptide synthesis is another area where it has made significant contributions. The bromine substituent can be used to introduce protected amino acids or other functionalities that are essential for peptide bond formation. This has been particularly useful in the development of peptide-based therapeutics, where precise control over molecular structure is critical for biological activity. Furthermore, the hydroxyl group can be used to link peptides with other biomolecules, such as carbohydrates or lipids, enhancing their stability and bioavailability.
In conclusion, Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features enable it to participate in a wide range of chemical transformations, making it an invaluable intermediate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow even further.
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